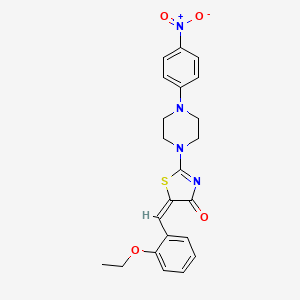
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring substituted with sulfonyl groups and a methoxy-methylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzenesulfonyl chloride and piperidine.
Sulfonylation: The first step involves the sulfonylation of piperidine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Methylsulfonylation: The intermediate product is then subjected to methylsulfonylation using methylsulfonyl chloride. This step also requires a base, typically sodium hydride, and is performed in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, where its sulfonyl groups impart desirable properties such as stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy-methylphenyl moiety may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2-Methoxy-5-methylphenyl)sulfonyl)-2,6-dimethylpiperidine: Similar in structure but with different substitution patterns on the piperidine ring.
1-(N-(2-Methoxy-5-methylphenyl)carbamoyl)piperidine: Contains a carbamoyl group instead of a sulfonyl group.
Uniqueness
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is unique due to its dual sulfonyl substitution, which imparts distinct chemical and biological properties. This dual substitution can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-11-4-5-13(20-2)14(10-11)22(18,19)15-8-6-12(7-9-15)21(3,16)17/h4-5,10,12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPRBHRWWAEDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)

![2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2681236.png)

![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)


![6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681242.png)

![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)




